molecular formula C44H38Cl4N8 B1530970 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride CAS No. 92739-63-4

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride

Cat. No. B1530970
CAS RN: 92739-63-4
M. Wt: 820.6 g/mol
InChI Key: QAJDBICYDICFCM-UHFFFAOYSA-K
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Description

“5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride” is a type of porphyrin. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−).


Molecular Structure Analysis

The molecular formula of this compound is C44H38N8. It has an average mass of 678.824 Da and a monoisotopic mass of 678.319763 Da .


Physical And Chemical Properties Analysis

This compound has 8 hydrogen bond acceptors and 2 hydrogen bond donors. It has 4 freely rotating bonds. Its ACD/LogP is -2.64 .

Scientific Research Applications

Electrocatalytic Applications

This compound has been utilized for the electrocatalytic oxidation of nitrite ions . When immobilized on SiO2/SnO2/Phosphate obtained by the sol–gel processing method and metallized with Co(II) ion, it shows significant stability and efficiency in catalyzing the electro-oxidation of nitrite ions to nitrate ions at specific voltages. This application underscores its potential in environmental monitoring and nitrite management processes (Cardoso & Gushikem, 2005).

Material Science and Nanotechnology

In material science, it has been incorporated directly into the nanopores of zeolites and the aluminophosphate VPI-5 framework during the hydrothermal synthesis, indicating its potential as a structure-directing agent . This incorporation highlights its utility in the development of microporous materials with specific properties for catalysis, gas separation, or as sensors (Khan & Hriljac, 1999).

Optical Detection and Sensing

The molecule's interaction with chemically converted graphene (CCG) has been explored for the optical detection of cadmium(II) ions . This interaction, characterized by a significant bathochromic shift of the porphyrin Soret band, facilitates rapid and selective detection of Cd(II) ions, demonstrating its applications in environmental monitoring and public health (Xu et al., 2009).

properties

IUPAC Name

5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJDBICYDICFCM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl4N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride
Reactant of Route 2
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride
Reactant of Route 3
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride
Reactant of Route 4
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride
Reactant of Route 5
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride
Reactant of Route 6
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride

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